4-(Sulfanylmethyl)benzonitrile
Description
4-(Sulfanylmethyl)benzonitrile (CAS: 51776-12-6) is a sulfur-containing aromatic compound with the molecular formula C₈H₇NS and a molecular weight of 149.21 g/mol . It features a benzonitrile core substituted at the para position with a sulfanylmethyl (–CH₂SH) group. This structure confers unique reactivity due to the nucleophilic thiol group, which can participate in oxidation, alkylation, or coordination chemistry. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its thiol group enables further functionalization .
Properties
IUPAC Name |
4-(sulfanylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKAHCXIOQIGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51776-12-6 | |
| Record name | 4-(sulfanylmethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(Sulfanylmethyl)benzonitrile involves the reaction of 4-cyanobenzyl mercaptan with appropriate reagents. For instance, 4-cyanobenzyl mercaptan can be synthesized by reacting 4-bromostilbene with potassium carbonate and potassium iodide in acetone at 65°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(Sulfanylmethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Sulfanylmethyl)benzonitrile involves its interaction with various molecular targets. The sulfanylmethyl group can participate in redox reactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(Sulfanylmethyl)benzonitrile, focusing on substituent variations, physicochemical properties, and applications:
Key Comparisons :
Reactivity and Stability :
- The thiol group in this compound is highly reactive, enabling facile oxidation to sulfonyl derivatives (e.g., 4-[(Methylsulfonyl)methyl]benzonitrile) . In contrast, pre-oxidized sulfonyl analogs (e.g., 4-(Methylsulfonyl)benzonitrile) exhibit greater thermal and oxidative stability, making them preferred in pharmaceutical formulations .
- Heterocyclic sulfanyl derivatives (e.g., triazole- or thiadiazole-containing analogs) display enhanced biological activity due to aromatic nitrogen atoms, which improve binding to biological targets .
Electronic Effects: Electron-withdrawing groups (e.g., –CN, –SO₂CH₃) in benzonitrile derivatives reduce electron density on the aromatic ring, affecting UV-Vis absorption and NMR chemical shifts . Electron-donating groups (e.g., –N(CH₃)₂ in 4-(Dimethylamino)benzonitrile) increase conjugation and fluorescence, making them useful in optoelectronic materials .
Biological Applications: Sulfanyl derivatives are pivotal in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, triazole-substituted benzonitriles (e.g., 4-((7-(Mesitylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)amino)benzonitrile) show potent antiviral activity . Thiol-containing compounds like this compound serve as precursors for prodrugs, where the thiol group is masked for targeted release .
Synthetic Routes :
- This compound can be synthesized via nucleophilic substitution of 4-(chloromethyl)benzonitrile with sodium hydrosulfide .
- Sulfonyl analogs are typically prepared by oxidizing thioethers with hydrogen peroxide or m-CPBA .
Research Findings and Data
Spectroscopic Data :
- The ¹H NMR of this compound shows characteristic aromatic protons at δ 7.6–7.8 ppm and a singlet for –CH₂SH at δ 3.1–3.3 ppm . Sulfonyl derivatives exhibit downfield shifts for –SO₂CH₃ groups (δ 3.0–3.5 ppm) due to electron withdrawal .
- IR spectra of thiol-containing compounds display S–H stretches near 2550 cm⁻¹, absent in sulfonyl analogs .
Thermodynamic Properties :
- Biological Activity: Triazole- and thiadiazole-substituted benzonitriles exhibit IC₅₀ values in the nanomolar range against HIV-1, attributed to π-π stacking and hydrogen bonding with reverse transcriptase .
Biological Activity
4-(Sulfanylmethyl)benzonitrile is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the sulfanylmethyl group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structure and Properties
The chemical structure of this compound features a benzonitrile moiety with a sulfanylmethyl substituent. This structure is significant as it may influence the compound's biological interactions.
| Compound | Structure | Key Features |
|---|---|---|
| This compound | Structure | Presence of sulfanylmethyl group enhances reactivity |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfanylmethyl group may facilitate covalent bonding with target proteins, leading to modulation of their activity. This mechanism is crucial for understanding how the compound exerts its effects in biological systems.
Anticancer Potential
Compounds containing similar structural motifs have been shown to possess anticancer properties. The imidazole derivatives often exhibit significant biological activities, including the inhibition of cancer cell lines. The potential anticancer activity of this compound may arise from its ability to interfere with cancer cell proliferation and survival pathways, warranting further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Studies : Research indicates that benzonitrile derivatives often exhibit significant antimicrobial properties. Compounds structurally related to this compound have shown promise in inhibiting microbial growth through various mechanisms, including enzyme inhibition and disruption of cellular processes.
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can induce stress in bacterial cell envelopes, leading to cell death through mechanisms such as ATP dissipation and membrane disruption .
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of benzonitrile derivatives with specific biological targets. These studies are essential for elucidating the mechanisms by which these compounds exert their biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
